molecular formula C11H12N2O B3038630 3-(3,5-二甲基-异恶唑-4-基)-苯胺 CAS No. 875628-76-5

3-(3,5-二甲基-异恶唑-4-基)-苯胺

货号: B3038630
CAS 编号: 875628-76-5
分子量: 188.23 g/mol
InChI 键: BYCNXHBVHHKZKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine (3,5-DMP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a heterocyclic amine that contains a nitrogen atom in the isoxazole ring. 3,5-DMP is a colorless solid that is soluble in a variety of organic solvents. It is a versatile compound that can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

科学研究应用

心脏活性与分子结构

该化合物已被研究其心脏活性。研究人员发现,与该化合物相关的某些异恶唑基衍生物充当血管扩张剂,并能影响心脏血流。其中一种化合物因其效力与尼非地平相似,但没有明显的负性肌力作用,因此显示出作为抗高血压或抗心绞痛药物的潜力 (McKenna 等,1988)

结构分析和在催化中的应用

已经对相关异恶唑衍生物的结构性质进行了研究。例如,一项针对取代苯胺(包括具有异恶唑环的苯胺)的方形平面单核 Pd(II) 配合物的研究揭示了其结构中独特的螺旋扭曲。这种结构性质可能对催化过程产生影响 (Drew 等,2007)

互变异构和碱性

异恶唑化合物,包括与“3-(3,5-二甲基-异恶唑-4-基)-苯胺”类似的化合物,一直是互变异构研究的主题。这些研究考察了在各种溶剂中不同结构形式(OH 和 NH 形式)之间的平衡,有助于理解异恶唑的碱性 (Boulton 和 Katritzky,1961)

化学反应性和合成

已经探索了类似异恶唑化合物的化学反应性,特别是在合成新衍生物的背景下。例如,已经对异恶唑与各种化学物质的反应进行了研究,导致形成不同的烷基化产物。这项研究有助于开发新的合成方法和在药物化学中的潜在应用 (Polo 等,1990)

在色谱中的应用

研究还集中在色谱中使用异恶唑衍生物。一项针对硫醇-烯点击衍生的阳离子环糊精分离材料(包括异恶唑成分)的研究证明了它们在分离各种化合物(包括异恶唑啉、类黄酮和 β 受体阻滞剂)方面的功效。这表明在分析化学和药物开发中具有潜在的应用 (Tang 等,2018)

属性

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCNXHBVHHKZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276581
Record name 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875628-76-5
Record name 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875628-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-dimethylisoxazole-4-boronic acid (0.123 g, 0.872 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.610 mL, 1.22 mmol) and Pd(PPh3)4 (0.02 g, 0.017 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (10-60% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.077 g in 71% yield.
Quantity
0.123 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-iodo-3,5-dimethylisoxazole (for a preparation see intermediate 1, 142 g, 640 mmol, 1 eq.) and (3-aminophenyl)boronic acid (100 g, 640 mmol, 1 eq.) in DME (600 ml) were added tetrakis(triphenylphosphine) palladium(0) (18.5 g, 16 mol) and a solution of Na2CO3 (203.5 g, 192 mmol, 3 eq.) in water (750 ml). The mixture was heated under reflux for 24 h. To complete the reaction intermediate 1 (0.2 eq.) and tetrakis(triphenylphosphine) palladium(0) (5 g) were added and the mixture was refluxed overnight. The cooled mixture was poured into water and extracted with DCM. The organic phase was washed with water, dried over Na2SO4 and filtered. Evaporation of the solvent in vacuo gave a crude oil which was precipitated with iPr2O to afford the title compound as a beige solid (102 g, 85%). [ES-MS] m/z: 189 MH+, Rt 2.20 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
203.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
Quantity
750 mL
Type
solvent
Reaction Step Eight
Quantity
18.5 g
Type
catalyst
Reaction Step Nine
Quantity
5 g
Type
catalyst
Reaction Step Ten
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。